molecular formula C17H14N4S3 B14521481 N,N'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea CAS No. 62540-41-4

N,N'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea

Cat. No.: B14521481
CAS No.: 62540-41-4
M. Wt: 370.5 g/mol
InChI Key: NOFVBIVHBJTDNI-UHFFFAOYSA-N
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Description

N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea typically involves the reaction of 4-methyl-2-aminobenzothiazole with thiourea under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, contributing to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.

    Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-inflammatory agent.

The uniqueness of N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other benzothiazole derivatives, leading to its distinct biological activities and applications.

Properties

CAS No.

62540-41-4

Molecular Formula

C17H14N4S3

Molecular Weight

370.5 g/mol

IUPAC Name

1,3-bis(4-methyl-1,3-benzothiazol-2-yl)thiourea

InChI

InChI=1S/C17H14N4S3/c1-9-5-3-7-11-13(9)18-16(23-11)20-15(22)21-17-19-14-10(2)6-4-8-12(14)24-17/h3-8H,1-2H3,(H2,18,19,20,21,22)

InChI Key

NOFVBIVHBJTDNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=S)NC3=NC4=C(C=CC=C4S3)C

Origin of Product

United States

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